molecular formula C13H11N3O3S2 B5005377 4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide

4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide

Cat. No.: B5005377
M. Wt: 321.4 g/mol
InChI Key: UIKIJZWMGGAHNC-UHFFFAOYSA-N
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Description

4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a sulfamoyl group and a cyanophenyl group

Preparation Methods

The synthesis of 4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The sulfamoyl and cyanophenyl groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it suitable for diverse applications in research and industry.

Properties

IUPAC Name

4-[(4-cyanophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c1-15-13(17)12-6-11(8-20-12)21(18,19)16-10-4-2-9(7-14)3-5-10/h2-6,8,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKIJZWMGGAHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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